1-(4-Aminocyclopent-2-en-1-yl)-2-methylprop-2-en-1-one
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Overview
Description
1-(4-Aminocyclopent-2-en-1-yl)-2-methylprop-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with an amino group and a methylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)-2-methylprop-2-en-1-one typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where an appropriate amine is reacted with the cyclopentene derivative.
Attachment of the Methylprop-2-en-1-one Moiety: This step involves the reaction of the cyclopentene derivative with a suitable reagent to introduce the methylprop-2-en-1-one group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminocyclopent-2-en-1-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Aminocyclopent-2-en-1-yl)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological processes and as a potential drug candidate.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopentene ring and methylprop-2-en-1-one moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminocyclopent-2-en-1-yl)methanol: This compound has a similar cyclopentene ring with an amino group but differs in the presence of a methanol group instead of the methylprop-2-en-1-one moiety.
1-(4-Aminocyclopent-2-en-1-yl)ethanol: Similar to the above compound but with an ethanol group.
Uniqueness
1-(4-Aminocyclopent-2-en-1-yl)-2-methylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-aminocyclopent-2-en-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)9(11)7-3-4-8(10)5-7/h3-4,7-8H,1,5,10H2,2H3 |
InChI Key |
GDCCTJBWPQLIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1CC(C=C1)N |
Origin of Product |
United States |
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